

# Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Chemical Properties and Reactivity

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## Compound of Interest

Compound Name: *Cyclobutanecarbonyl isothiocyanate*

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Disclaimer: Specific experimental data for **cyclobutanecarbonyl isothiocyanate** is limited in publicly available literature. This guide is based on the well-established chemical principles and reactivity patterns of acyl isothiocyanates. The experimental protocols provided are representative examples for this class of compounds and may require optimization for this specific molecule.

## Introduction

**Cyclobutanecarbonyl isothiocyanate** is an organic compound belonging to the class of acyl isothiocyanates. These compounds are characterized by the presence of an isothiocyanate group ( $-N=C=S$ ) attached to a carbonyl group ( $C=O$ ). The presence of the electron-withdrawing acyl group significantly influences the reactivity of the isothiocyanate moiety, making acyl isothiocyanates versatile building blocks in organic synthesis.<sup>[1][2]</sup> This guide provides a comprehensive overview of the predicted chemical properties, reactivity, and potential synthetic applications of **cyclobutanecarbonyl isothiocyanate**, with a focus on its utility in the synthesis of heterocyclic compounds.

## Chemical Properties

Quantitative physical and chemical properties for **cyclobutanecarbonyl isothiocyanate** are not readily available in scientific literature. The following table summarizes its calculated molecular properties and estimated physical properties based on related compounds and general principles of organic chemistry.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NOS	Calculated
Molecular Weight	141.19 g/mol	Calculated
Appearance	Expected to be a colorless to pale yellow liquid	General observation for acyl isothiocyanates
Boiling Point	Not available	-
Melting Point	Not available	-
Density	Not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, benzene) and reactive with protic solvents like water and alcohols.[3]	General solubility of isothiocyanates
Spectroscopic Data		
IR (Infrared) Spectroscopy	Strong, characteristic absorption for the -N=C=S group is expected in the range of 1930-1990 cm <sup>-1</sup> . A strong carbonyl (C=O) stretch is also anticipated.[4]	General IR data for acyl isothiocyanates
<sup>13</sup> C NMR Spectroscopy	The carbon of the isothiocyanate group is expected to have a chemical shift in the range of δ 130-140 ppm.	General NMR data for isothiocyanates
<sup>1</sup> H NMR Spectroscopy	Signals corresponding to the cyclobutyl ring protons would be expected.	General NMR principles

## Reactivity and Synthetic Applications

Acyl isothiocyanates are highly reactive electrophiles due to the presence of two electrophilic carbon centers: the carbonyl carbon and the isothiocyanate carbon.[1] The electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the isothiocyanate group towards nucleophiles.[1]

### Reactivity Profile

The reactivity of **cyclobutanecarbonyl isothiocyanate** is governed by three active centers: the nucleophilic nitrogen atom and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups.[1] This trifunctional nature allows for a diverse range of chemical transformations.

Caption: Reactive sites of **cyclobutanecarbonyl isothiocyanate**.

### Reactions with Nucleophiles

The most common reactions of acyl isothiocyanates involve the addition of nucleophiles to the electrophilic isothiocyanate carbon.[1]

**Cyclobutanecarbonyl isothiocyanate** is expected to react readily with primary and secondary amines to form N-acylthioureas. These reactions are typically fast and can be carried out under mild conditions.[1] The resulting N-acylthioureas are valuable intermediates for the synthesis of various nitrogen- and sulfur-containing heterocycles.[1][2]

Caption: Reaction with amines to form N-acylthioureas.

The reaction of isothiocyanates with alcohols yields thiocarbamates.[5][6] While generally less reactive than amines, alcohols can add to the isothiocyanate group, particularly under basic conditions or with more nucleophilic alkoxides. The reaction of **cyclobutanecarbonyl isothiocyanate** with alcohols is expected to produce O-alkyl cyclobutanecarbonylthiocarbamates.

Caption: Reaction with alcohols to form thiocarbamates.

## Synthesis of Heterocyclic Compounds

A significant application of acyl isothiocyanates is in the synthesis of a wide variety of heterocyclic compounds. The bifunctional nature of the molecule allows for cyclization reactions with various reagents.<sup>[1][2]</sup>

For instance, the reaction of **cyclobutanecarbonyl isothiocyanate** with compounds containing both an amine and another nucleophilic group can lead to the formation of five- or six-membered rings. Examples include the synthesis of thiazoles, thiadiazoles, and triazoles.<sup>[1][2]</sup>

## Experimental Protocols

The following are general, representative protocols for the synthesis of acyl isothiocyanates and their subsequent reaction with amines. These should be adapted and optimized for **cyclobutanecarbonyl isothiocyanate**.

### Synthesis of Cyclobutanecarbonyl Isothiocyanate

Acyl isothiocyanates are commonly prepared by the reaction of the corresponding acyl chloride with a thiocyanate salt.<sup>[1][2]</sup>

Materials:

- Cyclobutanecarbonyl chloride
- Potassium thiocyanate (or another suitable thiocyanate salt)
- Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or benzene)<sup>[7][8]</sup>

Procedure:

- A solution of cyclobutanecarbonyl chloride in the chosen anhydrous solvent is added dropwise to a stirred suspension of an equivalent amount of potassium thiocyanate in the same solvent.
- The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the acyl chloride and the appearance of the isothiocyanate peak).

- Upon completion, the inorganic salt precipitate (e.g., potassium chloride) is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude **cyclobutanecarbonyl isothiocyanate**, which can be purified by vacuum distillation if necessary.

Caption: Synthesis of **cyclobutanecarbonyl isothiocyanate**.

## Synthesis of N-Cyclobutanecarbonyl-N'-phenylthiourea

This protocol describes the reaction of **cyclobutanecarbonyl isothiocyanate** with aniline as a representative primary amine.

Materials:

- **Cyclobutanecarbonyl isothiocyanate**
- Aniline
- Anhydrous aprotic solvent (e.g., dichloromethane or benzene)[[8](#)]

Procedure:

- **Cyclobutanecarbonyl isothiocyanate** is dissolved in the anhydrous solvent.
- An equimolar amount of aniline, dissolved in the same solvent, is added dropwise to the stirred solution of the isothiocyanate at room temperature.
- The reaction is typically exothermic and proceeds rapidly. The mixture is stirred for a specified period (e.g., 1-2 hours) to ensure complete reaction.
- The product, N-cyclobutanecarbonyl-N'-phenylthiourea, often precipitates from the reaction mixture. If not, the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

## Safety and Handling

Acyl isothiocyanates should be handled with care in a well-ventilated fume hood. They are generally considered to be lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.[3][9][10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[10][11][12] These compounds are also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.[11]

## Conclusion

**Cyclobutanecarbonyl isothiocyanate**, as a member of the acyl isothiocyanate family, is a promising and versatile reagent for organic synthesis. Its enhanced reactivity compared to simple alkyl or aryl isothiocyanates makes it a valuable precursor for the construction of complex molecules, particularly a wide array of heterocyclic systems. While specific data for this compound is sparse, the general reactivity patterns of acyl isothiocyanates provide a strong foundation for its exploration in medicinal chemistry and materials science. Further research into the specific properties and reactions of **cyclobutanecarbonyl isothiocyanate** is warranted to fully unlock its synthetic potential.

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